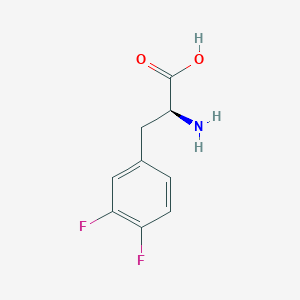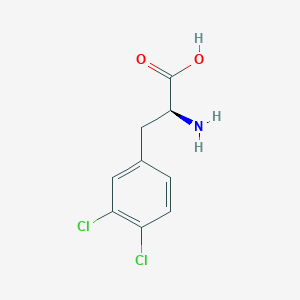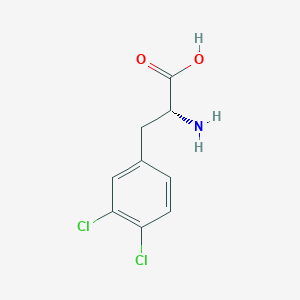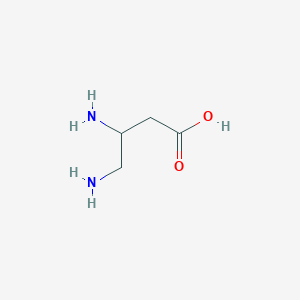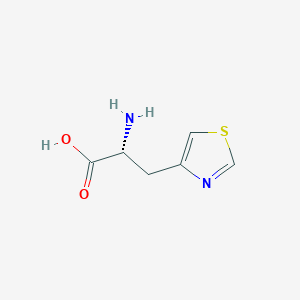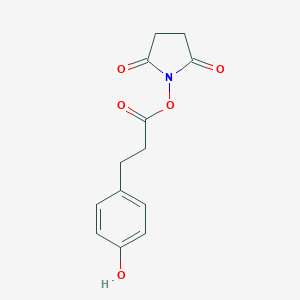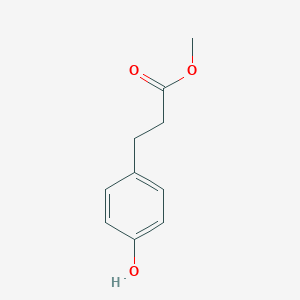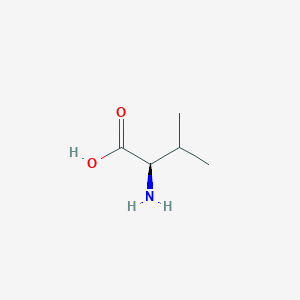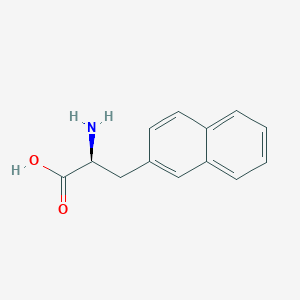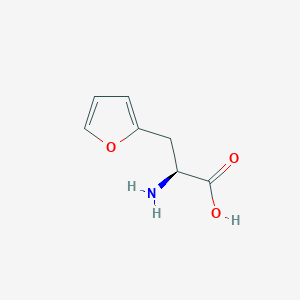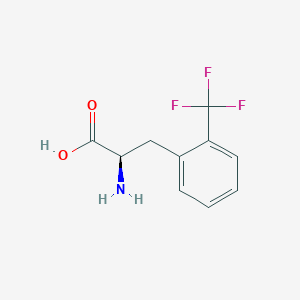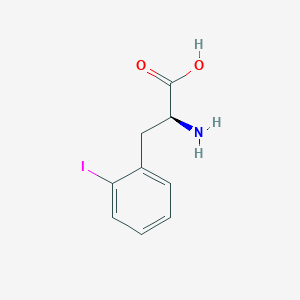
2-Iodo-l-phenylalanine
Descripción general
Descripción
2-Iodo-l-phenylalanine is an organic compound that belongs to the class of phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
2-Iodo-l-phenylalanine and 4-Iodo-l-phenylalanine were prepared from the corresponding iodo and bromo derivatives using the Cu (+)-assisted nucleophilic exchange . 4-Iodo-l-phenylalanine was additionally prepared by destannylation of the BOC-derivatized 4-tributylstannyl-L-phenylalanine . The radiochemical yields of 2-Iodo-l-phenylalanine and 4-Iodo-l-phenylalanine by nucleophilic exchange were 52-74% and 65-85% respectively .
Molecular Structure Analysis
The molecular structure of 2-Iodo-l-phenylalanine is similar to that of phenylalanine, with an iodine substituent at position 2 in the benzene ring . This modification markedly improves LAT1 affinity and selectivity compared to the parent amino acid phenylalanine .
Chemical Reactions Analysis
In chemical reactions, 2-Iodo-l-phenylalanine follows the halogen sequence (F<Cl<Br<I<At) whereas 4-Iodo-l-phenylalanine elutes between 4-Br-L-phenylalanine and 4-I-L-phenylalanine .
Physical And Chemical Properties Analysis
2-Iodo-l-phenylalanine has a molecular weight of 391.21 . It is a white to off-white powder with a melting point of 157-163°C .
Aplicaciones Científicas De Investigación
Targeted Drug Delivery via LAT1
2-Iodo-l-phenylalanine: has been identified as having a high affinity and selectivity for the L-type amino acid transporter 1 (LAT1). This transporter is responsible for the uptake of large neutral amino acids into cells, particularly in the brain and tumors . The compound’s structure, with an iodine substituent at position 2 in the benzene ring, enhances its LAT1 affinity, making it a potential candidate for targeted drug delivery systems that aim to maximize therapeutic effects while minimizing adverse reactions .
Diagnostic Imaging for Tumors
The compound has been used in the development of diagnostic agents for Single Photon Emission Computed Tomography (SPECT). Studies have shown that 123/125I-labelled 2-Iodo-l-phenylalanine exhibits high and specific uptake in various tumor types, making it a promising agent for dynamic planar imaging in cancer diagnosis . Its ability to be transported by LAT1 in tumor cells contributes to its effectiveness as a diagnostic tool .
Structural Analysis in Protein Engineering
In protein engineering, 2-Iodo-l-phenylalanine can be used as an unnatural amino acid to modify the primary amino acid composition of proteins. This application allows researchers to study the structural and functional impacts of specific amino acid substitutions in proteins, providing insights into protein folding, stability, and interactions .
Development of LAT1-Selective Compounds
The structural characteristics of 2-Iodo-l-phenylalanine serve as a basis for the development of new LAT1-selective compounds. By understanding the structure-activity relationship of this compound, researchers can design molecules with improved LAT1 selectivity, which is crucial for targeted therapies .
Tumor-Specific Accumulation Studies
In vivo studies have revealed that analogs of 2-Iodo-l-phenylalanine show tumor-specific accumulation. This property is significant for the development of therapeutic agents that can selectively accumulate in tumors, thereby increasing the efficacy of cancer treatments .
Comparative Uptake Analysis in Tumor Models
Comparative studies involving the D-isomer of 2-Iodo-l-phenylalanine have provided insights into the biodistribution and uptake of these compounds in various tumor models. Such analyses are essential for understanding the potential of these compounds as tumor diagnostic agents and for optimizing their properties for clinical use .
Radiation Dose Optimization
The D-isomer of 2-Iodo-l-phenylalanine has shown better tracer characteristics concerning radiation dose to other organs. This finding is crucial for the development of radiopharmaceuticals, as it helps in designing compounds that provide effective diagnostic imaging while minimizing radiation exposure to non-target tissues .
Basis for PET Tracer Development
The affinity of 2-Iodo-l-phenylalanine for LAT1 and its tumor-specific uptake make it a potential framework for the development of Positron Emission Tomography (PET) tracers. PET tracers based on this compound could enhance the diagnosis and monitoring of cancer by leveraging its selective uptake in tumor cells .
Mecanismo De Acción
Target of Action
The primary target of 2-Iodo-l-phenylalanine (2-I-Phe) is the L-type amino acid transporter 1 (LAT1) . LAT1 is a transmembrane protein responsible for transporting large neutral amino acids . It is predominantly expressed in specific tissues, making it a promising target for drug delivery .
Mode of Action
2-I-Phe interacts with LAT1 by improving its affinity and selectivity compared to the parent amino acid, phenylalanine . This interaction is facilitated by an iodine substituent at position 2 in the benzene ring of the 2-I-Phe molecule . This increased affinity and selectivity come at the cost of reduced transport velocity .
Biochemical Pathways
The LAT1 transporter is part of the amino acid transport system L, which transports large neutral amino acids with branched or aromatic side chains . By selectively interacting with LAT1, 2-I-Phe can influence the transport of these amino acids, potentially affecting various biochemical pathways that rely on these molecules .
Result of Action
The primary result of 2-I-Phe’s action is its high and specific uptake in tumor cells . This is due to the overexpression of LAT1 in many tumor types . Therefore, 2-I-Phe can be used as a diagnostic agent for tumors .
Action Environment
The action of 2-I-Phe is influenced by the expression levels of LAT1 in different tissues . Environmental factors that affect LAT1 expression could therefore influence the action, efficacy, and stability of 2-I-Phe.
Safety and Hazards
Direcciones Futuras
2-Iodo-l-phenylalanine, with an iodine substituent at position 2 in the benzene ring, markedly improves LAT1 affinity and selectivity compared to the parent amino acid phenylalanine . This finding emphasizes the potential of 2-Iodo-l-phenylalanine as a promising LAT1-selective component, providing a basis for the development of LAT1-targeting compounds based on its structural framework .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(2-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXVGLPBXYBDDM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-l-phenylalanine | |
CAS RN |
167817-55-2 | |
| Record name | 2-Iodo-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



